molecular formula C15H18FNO4 B1375823 2-(Boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid CAS No. 1416440-32-8

2-(Boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid

Cat. No.: B1375823
CAS No.: 1416440-32-8
M. Wt: 295.31 g/mol
InChI Key: RHJCQFMLHDNTBL-UHFFFAOYSA-N
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Description

2-(Boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group, a fluorine atom, and a carboxylic acid group attached to an indene framework. The Boc group is commonly used in organic synthesis to protect amines from undesired reactions during multi-step synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid typically involves the following steps:

    Formation of the Indene Framework: The indene framework can be synthesized through various methods, including cyclization reactions of suitable precursors.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Protection of the Amino Group: The amino group is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(Boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the Boc protecting group or reduce other functional groups.

    Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

    Hydrolysis: The Boc protecting group can be removed through acid-catalyzed hydrolysis.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used.

    Hydrolysis: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the Boc group yields the free amine, while oxidation can introduce ketone or aldehyde functionalities.

Scientific Research Applications

2-(Boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a building block for the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of fine chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid depends on its specific application. In general, the Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. The fluorine atom can influence the compound’s reactivity and stability, while the carboxylic acid group can participate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Boc-amino)-5-chloro-2,3-dihydro-1H-indene-2-carboxylic acid
  • 2-(Boc-amino)-5-bromo-2,3-dihydro-1H-indene-2-carboxylic acid
  • 2-(Boc-amino)-5-iodo-2,3-dihydro-1H-indene-2-carboxylic acid

Uniqueness

2-(Boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly alter the compound’s electronic properties and reactivity compared to its halogenated analogs. Fluorine’s high electronegativity and small size can enhance the compound’s stability and influence its interactions with biological targets.

Properties

IUPAC Name

5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-dihydroindene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO4/c1-14(2,3)21-13(20)17-15(12(18)19)7-9-4-5-11(16)6-10(9)8-15/h4-6H,7-8H2,1-3H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHJCQFMLHDNTBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC2=C(C1)C=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid
Reactant of Route 2
2-(Boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid
Reactant of Route 3
2-(Boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid
Reactant of Route 4
2-(Boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid
Reactant of Route 5
2-(Boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid
Reactant of Route 6
2-(Boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid

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